molecular formula C25H30ClN5O3S B2528573 3-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]propanamide CAS No. 690249-43-5

3-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]propanamide

Cat. No.: B2528573
CAS No.: 690249-43-5
M. Wt: 516.06
InChI Key: GBGGOBFAKQMWIK-UHFFFAOYSA-N
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Description

This compound is a structurally complex propanamide derivative featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 5 and a sulfanyl linkage at position 2. The propanamide backbone is further modified with a 4-methoxyphenyl group and a morpholin-4-ylpropyl chain. The morpholine moiety enhances solubility and bioavailability, while the chloro- and methoxy-phenyl groups contribute to lipophilicity and electronic effects, respectively .

Synthesis likely follows multi-step protocols analogous to those in , involving:

Cyclization with hydrazine hydrate to form the triazole ring.

Sulfur introduction via CS₂/KOH-mediated thiolation.

Amide coupling using DMF/LiH to attach the morpholinylpropyl chain .

Properties

IUPAC Name

3-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-3-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30ClN5O3S/c1-33-21-9-5-18(6-10-21)22(17-23(32)27-11-2-12-31-13-15-34-16-14-31)35-25-28-24(29-30-25)19-3-7-20(26)8-4-19/h3-10,22H,2,11-17H2,1H3,(H,27,32)(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGGOBFAKQMWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)NCCCN2CCOCC2)SC3=NNC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]propanamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Overview of Triazole Compounds

Triazoles are five-membered heterocyclic compounds known for their broad spectrum of biological activities. They have been extensively studied for their antifungal, antibacterial, anticancer, and anti-inflammatory properties. The unique structural features of triazoles allow them to interact with various biological targets, making them valuable scaffolds in medicinal chemistry .

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C25H30ClN4O3S
  • SMILES Notation : CC(C(=O)NCC1CCN(CC1)C(C)C)C(=S)C2=NC(=N2)C=C(C=C2)Cl

This structure features a triazole ring substituted with a chlorophenyl group and a morpholine moiety, which contributes to its biological activity.

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. The presence of the morpholine group in this compound suggests potential antifungal activity. Research indicates that compounds with similar structures exhibit significant inhibition against various fungal pathogens. For instance, studies have shown that triazole compounds can effectively inhibit the growth of Candida albicans and other pathogenic fungi with minimum inhibitory concentrations (MICs) ranging from 0.0156 to 0.5 μg/mL .

Antibacterial Activity

The antibacterial potential of triazoles has also been documented. A study demonstrated that certain triazole derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth may be attributed to its interaction with bacterial enzymes or cell wall synthesis pathways .

Anticancer Activity

Triazole compounds have been investigated for their anticancer properties. In vitro studies involving the NCI-60 human tumor cell lines revealed that some triazole derivatives exhibited moderate cytostatic activity against various cancer types, including breast cancer and lung cancer. The highest inhibition growth percentage (IGP) was noted in specific cell lines, indicating potential for further development as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole compounds. Modifications on the triazole ring and substituents can significantly influence their efficacy:

  • Chlorophenyl Substituent : Enhances antifungal and antibacterial activity.
  • Morpholine Moiety : Contributes to improved solubility and bioavailability.
  • Methoxyphenyl Group : May enhance interaction with biological targets due to electron-donating effects.

Case Studies

Several case studies highlight the biological activity of similar triazole compounds:

  • Antifungal Screening : A series of triazole derivatives were synthesized and tested against Candida species, showing promising results with MIC values significantly lower than conventional antifungal agents like fluconazole .
  • Antibacterial Evaluation : Triazole hybrids were evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli, demonstrating superior potency compared to traditional antibiotics .
  • Anticancer Testing : In a study assessing various triazole derivatives against the NCI-60 panel, one compound showed an IGP of 23% against MCF7 breast cancer cells, indicating potential as a lead compound for further development .

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C21H25ClN6O2S
  • Molecular Weight : 456.97 g/mol

Structural Characteristics

The compound features a triazole ring, which is known for its biological activity. The presence of a chlorophenyl group and a morpholine moiety contributes to its pharmacological potential.

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. Research indicates that compounds similar to the one exhibit significant activity against various fungal strains by inhibiting ergosterol synthesis, a vital component of fungal cell membranes. This mechanism is crucial in developing antifungal agents for treating infections such as candidiasis and aspergillosis.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Triazoles have been studied for their ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. In vitro studies have shown that related compounds can effectively target cancer cell lines, making them candidates for further development as anticancer drugs.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may exhibit anti-inflammatory effects. The triazole ring has been associated with the inhibition of inflammatory pathways, potentially making it useful in treating conditions such as arthritis and other inflammatory diseases.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For example, it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes, which are mediators of inflammation and are implicated in asthma and other inflammatory diseases.

Case Study 1: Antifungal Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that a related triazole compound exhibited potent antifungal activity against Candida albicans. The researchers found that the compound inhibited fungal growth at low micromolar concentrations, suggesting a promising lead for antifungal drug development.

Case Study 2: Anticancer Activity

In a study reported by Cancer Research, derivatives of triazole compounds were shown to induce apoptosis in breast cancer cell lines. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, indicating potential therapeutic applications in oncology.

Case Study 3: Anti-inflammatory Mechanism

Research published in Pharmacology Reports explored the anti-inflammatory effects of triazole derivatives. The study highlighted that these compounds reduced pro-inflammatory cytokine levels in vitro, providing a basis for their use in treating chronic inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
Target Compound C₂₄H₂₅ClN₄O₂S₂ (estimated) ~515.5 4-Chlorophenyl, 4-methoxyphenyl, morpholinylpropyl Not reported (inferred antiviral potential) -
N-(4-Chloro-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfanyl-N-(3-morpholin-4-ylpropyl)propanamide C₂₄H₂₈ClN₃O₂S₂ 490.08 Benzothiazole, methylphenyl, morpholinylpropyl Not reported
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide C₂₇H₂₀ClN₅O₂S₃ 602.08 Benzothiazolylphenyl, triazolothiazole Not reported
Triazole-Schiff base derivatives (e.g., from ) Variable ~300–450 Triazole, substituted aryl groups Antiviral activity at 500 mg/L

Key Observations:

  • The benzothiazole-containing analog in has a lower molecular weight (490.08 vs. ~515.5), likely due to the absence of the triazole-methoxyphenyl substitution.
  • Triazolothiazole derivatives (e.g., ) exhibit higher molecular weights (>600) due to fused heterocyclic systems, which may reduce solubility but improve target affinity.

Physicochemical Properties

  • Melting Points : While the target’s melting point is unreported, analogs with chlorophenyl groups (e.g., ) exhibit melting points of 175–178°C, suggesting similar thermal stability.
  • Mass Spectrometry: The target’s molecular ion (M⁺+1) is estimated near 515.5, comparable to the 589.1 (M⁺+1) observed for fluorinated chromenones in .

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